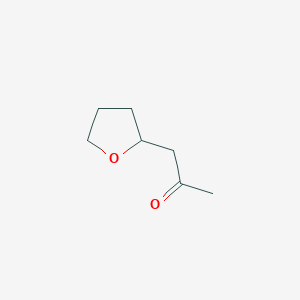

1-(Oxolan-2-yl)propan-2-one

Description

Significance of Oxolane (Tetrahydrofuran) and Ketone Moieties in Chemical Synthesis

The two key functional groups present in 1-(Oxolan-2-yl)propan-2-one, the oxolane ring and the ketone group, are each of profound importance in the field of chemical synthesis.

The oxolane , more commonly known as tetrahydrofuran (B95107) (THF), is a saturated five-membered cyclic ether. This structural unit is prevalent in a wide array of natural products, many of which exhibit significant biological activities. researchgate.netnih.gov The THF motif is a component of numerous synthetic drugs and is often used to enhance properties such as hydrophilicity and metabolic stability. researchgate.net In medicinal chemistry, the oxygen atom in the THF ring can act as a hydrogen bond acceptor, which can lead to tighter binding interactions with biological targets like enzymes. pharmablock.com The significance of this interaction is highlighted in the design of HIV protease inhibitors, where the THF ring has been shown to be a potent ligand. nih.gov Consequently, the development of synthetic methods to construct the THF ring is an area of intense research. researchgate.netnih.gov

Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. testbook.com This functional group is a cornerstone of organic synthesis due to its versatile reactivity. The polarity of the carbonyl group makes the carbon atom susceptible to attack by nucleophiles, enabling a wide variety of chemical transformations. testbook.com Ketones are central intermediates for assembling complex organic molecules and are found in numerous natural products, pharmaceuticals, and fragrances. uou.ac.in They can undergo a vast range of reactions, including reductions to form alcohols, and various carbon-carbon bond-forming reactions, making them indispensable tools for synthetic chemists.

The combination of these two moieties in a single molecule, as seen in this compound, creates a bifunctional building block with distinct reactive sites that can be addressed in synthetic strategies.

Academic Context and Research Interest in Polyfunctionalized Aliphatic Ethers and Ketones

There is significant academic and industrial interest in polyfunctionalized compounds, which are molecules containing multiple functional groups. The presence of both an ether and a ketone group in an aliphatic structure, such as this compound, offers chemists the ability to perform selective chemical modifications. acs.org

Research in this area often focuses on developing synthetic methods that can tolerate a variety of functional groups. The reactivity of aldehydes and ketones is well-established, but in a polyfunctional context, the challenge lies in achieving chemoselectivity—reacting one functional group while leaving another intact. testbook.comuou.ac.in For instance, the ketone group can be selectively targeted for reactions like aldol (B89426) condensation or Grignard additions, while the ether linkage remains stable under these conditions. testbook.com Conversely, the ether can be cleaved under specific acidic conditions, a reaction not typically affecting the ketone. acs.org

The study of such compounds is crucial for building molecular complexity. Aldehydes and ketones are valuable because they can participate in reactions that form new carbon-carbon bonds, enabling the construction of larger, more intricate molecular skeletons from simpler precursors. acs.org The presence of the stable oxolane ring provides a robust scaffold that can be carried through multiple synthetic steps. This dual functionality is highly desirable in the synthesis of natural products and in the development of new pharmaceutical agents where precise control over molecular architecture is paramount.

Overview of Current Research Trajectories Involving Structurally Related Compounds

Current research involving compounds structurally related to this compound is diverse, spanning from the synthesis of biofuels to the development of new medicines. The core structure, a short carbon chain attached to a tetrahydrofuran ring, is a common feature in many target molecules.

One significant area of research is the synthesis of natural products and their analogues. Many marine polyketides, which often possess potent biological activities, contain tetrahydrofuran rings. nih.gov For example, amphidinolides are a class of macrolides with cytotoxic activity that feature substituted THF rings. nih.gov The synthesis of these complex molecules often relies on intermediates that bear a resemblance to this compound.

In the realm of biofuels, research has focused on the conversion of biomass-derived molecules. For instance, furfural (B47365) can be condensed with acetone (B3395972) to produce furfurylidene acetone, which is then hydrogenated to yield molecules like 4-(tetrahydrofuran-2-yl)butan-2-ol and subsequently 2-butyltetrahydrofuran (B94675) (BTHF), a potential biofuel. rsc.org This process involves intermediates that are structurally very similar to this compound, highlighting the relevance of this chemical scaffold in sustainable energy research.

In medicinal chemistry, the tetrahydrofuran ring is a privileged scaffold. researchgate.net Researchers are actively exploring derivatives for various therapeutic applications. For example, compounds incorporating a THF ring have been developed as potent HIV protease inhibitors. nih.gov Other research includes the synthesis of tetrazolylalkanoic acids with a propan-2-one substituent as potential dual inhibitors for inflammatory enzymes. nih.gov The synthesis of complex molecules for screening purposes, such as N-[(oxolan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide, further demonstrates the use of the oxolane motif as a key building block in drug discovery programs. chemdiv.com

Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 1073-73-0 | fluorochem.co.ukbiosynth.com |

| Molecular Formula | C₇H₁₂O₂ | fluorochem.co.uk |

| Canonical SMILES | CC(=O)CC1CCCO1 | fluorochem.co.uk |

| InChI Key | LHYVBWMBMGJLLI-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYVBWMBMGJLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456054 | |

| Record name | 1-(oxolan-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-73-0 | |

| Record name | 1-(Tetrahydro-2-furanyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(oxolan-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Oxolan 2 Yl Propan 2 One and Its Analogues

Advanced Synthetic Routes to 1-(Oxolan-2-yl)propan-2-one

The synthesis of oxolane-substituted ketones, such as this compound, benefits from advanced organic chemistry strategies that allow for precise control over the molecular architecture.

Regioselective and Stereoselective Approaches to Oxolane-Substituted Ketones

Achieving high levels of regioselectivity and stereoselectivity is a crucial goal in modern synthesis. For ketones bearing an oxolane moiety, these principles dictate the precise placement of functional groups and the spatial arrangement of atoms.

Enzymatic catalysis stands out as a powerful method for achieving high stereoselectivity. Biocatalysts like alcohol dehydrogenases and reductases are capable of reducing prochiral ketones to enantiomerically pure secondary alcohols under mild conditions. mdpi.comgeorgiasouthern.edu These chiral alcohols can then serve as precursors for constructing chiral oxolane rings or other stereochemically defined structures. For example, alcohol dehydrogenase ADH-A from Rhodococcus ruber has shown excellent efficiency (ee >99%) in reducing a wide array of ketones. mdpi.com The superiority of biocatalytic reactions lies in their ability to proceed with high regio- and enantioselectivity, often using biodegradable components and generating minimal waste. georgiasouthern.edu

In non-enzymatic approaches, the regioselectivity of reactions on related diketone substrates is often governed by a combination of steric and electronic factors. nih.gov For instance, in the allylation of differentially substituted 1,3-diphenylpropane-1,3-diones, the presence of an ortho-bromo group directs the reaction to the distal ketone, whereas an ortho-methoxy group has the opposite effect. nih.gov Such subtle controlling effects are critical for selectively modifying one part of a molecule while leaving another intact. Furthermore, methods for the stereospecific formation of related 1,3-dioxolanes involve the generation of a 1,3-dioxolan-2-yl cation intermediate, where the stereochemistry of the starting alkene dictates the stereochemistry of the cation, which in turn influences the final product stereochemistry. mdpi.com

Multicomponent Reactions in the Synthesis of Related Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical synthetic strategy. nih.govacs.org This approach is prized for its ability to rapidly generate molecular complexity from simple precursors.

While a specific MCR for this compound is not prominently documented, the versatility of ketones as substrates in various MCRs highlights the potential for developing such a route for its analogues. Ketones are common components in well-known MCRs, including the Ugi and Passerini reactions. nih.gov The Ugi four-component tetrazole synthesis (UT-4CR), for example, is highly versatile, accommodating a wide scope of ketones, including cyclic and acyclic aliphatic ketones, as one of the core building blocks to produce diverse tetrazole derivatives. nih.govacs.org

Metal-catalyzed MCRs further expand the possibilities. A gold(I)-catalyzed MCR of aldehydes, alcohols, and alkynes can produce β-alkoxy ketones through a mechanism that involves an oxocarbenium ion intermediate. beilstein-journals.org This strategy for forming ether linkages is conceptually relevant to the synthesis of structures containing an oxolane ring. The diversity of MCRs allows for the creation of a vast array of complex chemical structures, demonstrating their power in combinatorial chemistry and drug discovery. acs.orgbeilstein-journals.org

| Multicomponent Reaction Type | Key Components | Typical Products | Relevance to Oxolane-Ketone Analogues |

| Ugi Tetrazole (UT-4CR) | Ketone/Aldehyde, Amine, Isocyanide, Hydrazoic Acid | Substituted Tetrazoles | Demonstrates the utility of ketones in MCRs for building heterocyclic rings. nih.govacs.org |

| A³-Coupling | Aldehyde, Alkyne, Amine | Propargylamines | A ketone could potentially replace the aldehyde, leading to different scaffolds. beilstein-journals.org |

| Gold-Catalyzed MCR | Aldehyde, Alcohol, Alkyne | β-Alkoxy Ketones | The formation of an ether linkage is directly relevant to the oxolane moiety. beilstein-journals.org |

| Rhodium(II)/Silver(I) Co-catalyzed MCR | Aldimine, Diazoacetate, Alcohol/Water | 1,2-Dihydroisoquinolines | Shows the use of ketone-derived imines in complex molecule synthesis. beilstein-journals.org |

Green Chemistry Principles in the Synthesis of Oxolane-Ketone Derivatives

The application of green chemistry principles is essential for developing sustainable synthetic processes that minimize environmental impact. These principles guide chemists in creating safer, more efficient, and less wasteful methods for producing chemicals like this compound and its derivatives. acs.orgroyalsocietypublishing.org Key tenets include maximizing atom economy, utilizing catalysis, employing safer solvents, and designing for energy efficiency. acs.orgmlsu.ac.inacs.org

Catalytic Strategies for Efficient Transformations

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with high efficiency and selectivity while using only a small amount of the catalyst, which can often be recycled. royalsocietypublishing.orgmlsu.ac.in

Dual Catalysis: This advanced strategy involves the simultaneous use of two distinct catalysts to enable a transformation that is not possible with either catalyst alone. acs.org A notable example is the dual photo/cobalt-catalyzed synthesis of ketones from primary alcohols and alkenes. researchgate.net This method allows for the direct coupling of simple feedstocks under mild conditions, avoiding the high temperatures and precious metal catalysts often required in traditional approaches. researchgate.net

Biocatalysis: The use of enzymes offers unparalleled selectivity under environmentally benign conditions (e.g., in water at ambient temperature). georgiasouthern.edunih.gov Enzymes can perform highly specific transformations, often eliminating the need for protecting groups, which simplifies synthetic routes and reduces waste. acs.org Alcohol dehydrogenases are prime examples, used for the enantioselective reduction of ketones. mdpi.com

Recyclable Heterogeneous Catalysis: Developing solid catalysts that can be easily separated from the reaction mixture and reused is a key goal in sustainable chemistry. A nickel-containing coordination polymer (Ni-CIA) has been shown to be a highly active and reusable catalyst for synthesizing quinolines and oxindoles. mdpi.com Such catalysts improve the economic and environmental profile of a synthesis by reducing catalyst waste. mdpi.com

| Catalytic Strategy | Example | Advantages | Reference |

| Dual Catalysis | Photo/cobalt-catalyzed ketone synthesis | Mild conditions, high selectivity, use of simple feedstocks | researchgate.net |

| Biocatalysis | Ketone reduction using alcohol dehydrogenases | High enantioselectivity, aqueous conditions, biodegradable | mdpi.comgeorgiasouthern.edu |

| Heterogeneous Catalysis | Ni-CIA coordination polymer for quinoline (B57606) synthesis | Recyclable, stable, high activity | mdpi.com |

Sustainable Solvent Systems and Reaction Conditions

Solvents constitute a major portion of chemical waste, making the selection of sustainable alternatives a critical aspect of green chemistry. royalsocietypublishing.orgtext2fa.ir The ideal green reaction would be solvent-free, but when a solvent is necessary, choices like water, supercritical fluids, ionic liquids (ILs), and bio-based solvents are preferred over conventional volatile organic compounds (VOCs). text2fa.irmdpi.com

Water: As a solvent, water is non-toxic, inexpensive, and non-flammable. mdpi.com While solubility can be an issue for nonpolar substrates, techniques like using co-solvents can overcome this limitation. nih.govmdpi.com

Supercritical CO₂ (scCO₂): This solvent is non-toxic and environmentally benign. Its properties can be tuned with changes in temperature and pressure, and it is easily removed from the product. researchgate.netacs.org

Renewable Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), offer a renewable alternative to petroleum-derived solvents. text2fa.ir

In addition to solvent choice, reaction conditions play a vital role. Minimizing energy consumption by conducting reactions at ambient temperature and pressure is a core principle. mlsu.ac.in When heating is required, microwave-assisted synthesis provides a highly efficient alternative to conventional heating, often leading to dramatically shorter reaction times, higher yields, and cleaner reactions. mdpi.com

Derivatization and Functionalization of the Oxolane-Propanone Scaffold

The molecular scaffold of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of analogues. The primary points for derivatization are the ketone's carbonyl group and its α-carbon, as well as the oxolane ring.

The ketone functional group is exceptionally versatile. It can undergo α-functionalization to install new substituents adjacent to the carbonyl. A modern approach involves the iridium-catalyzed allylic substitution of silyl (B83357) enol ethers, which allows for the enantioselective formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. nih.gov This method uses common nucleophilic reagents directly, bypassing the need to convert them into electrophiles. nih.gov

Another powerful strategy is deacylative functionalization, which involves the cleavage of the C-C bond alpha to the carbonyl. A dual nickel/photoredox catalysis system can achieve the arylation and alkynylation of unstrained ketones by breaking this bond and coupling the resulting alkyl fragment with aryl or alkynyl partners. nih.gov This technique is valued for its mild conditions and tolerance of various functional groups, making it suitable for modifying complex molecules in the later stages of a synthesis. nih.gov

Furthermore, the entire scaffold can act as a building block. For example, it can be incorporated into larger molecules through the formation of derivatives like carboxamides. molport.com The principles of modular synthesis, where different fragments can be combined systematically, allow for the targeted tuning of a molecule's properties by making specific structural changes at various positions on the scaffold. nih.gov

Strategies for Modifying the Ketone Functionality

The ketone group in this compound is a prime site for chemical modification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. Key strategies for its transformation include oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation and Reduction Reactions:

The ketone can be readily oxidized to a carboxylic acid or reduced to a secondary alcohol, providing entry into different classes of compounds.

Oxidation: Strong oxidizing agents can cleave the molecule, while milder reagents can potentially lead to the formation of an ester or carboxylic acid. For instance, treatment of analogous ketones with oxidizing agents like potassium permanganate (B83412) or chromium trioxide can yield the corresponding carboxylic acids.

Reduction: The reduction of the ketone to a secondary alcohol is a common transformation, typically achieved with high efficiency using hydride reagents. The resulting alcohol, 1-(oxolan-2-yl)propan-2-ol (B6154704), can serve as a precursor for further functionalization. nih.gov

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Carboxylic Acid | |

| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary Alcohol |

Carbon-Carbon Bond Formation:

The ketone functionality also allows for the formation of new carbon-carbon bonds through various reactions. Acylation and aldol-type reactions are prominent examples. The acylation of furans, which are structurally related to the oxolane moiety, can be achieved using acid anhydrides or acid halides with a mild catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com Furthermore, reactions of ketones with organometallic reagents or enolates can be employed to introduce a wide array of substituents. For example, the reaction of acetonyl tetrahydropyranyl ether with ketones in the presence of lithium di-isopropylamide and zinc chloride leads to cross-aldol condensation products. rsc.org

Stereochemical Control in the Formation of Chiral Centers

While this compound itself is achiral, many of its analogues possess one or more chiral centers. The control of stereochemistry during the synthesis of these analogues is crucial for their potential applications, particularly in medicinal chemistry and materials science. Asymmetric synthesis provides the tools to selectively produce a desired stereoisomer.

The carbon atom of the ketone can become a chiral center upon reduction if the two adjacent groups are different. Furthermore, modifications of the oxolane ring or the propyl chain can also introduce chirality. Several asymmetric catalytic methods have been developed for the synthesis of chiral furan (B31954) and tetrahydrofuran (B95107) derivatives.

Asymmetric Catalysis:

Chiral Amine Catalysis: Asymmetric Michael additions of 3(2H)-furanones to α,β-unsaturated ketones have been successfully mediated by bulky chiral primary amines, yielding substituted furanone derivatives with high diastereoselectivity and enantioselectivity. rsc.org

Transition Metal Catalysis: Gold-catalyzed asymmetric cycloaddition reactions of 1-(1-alkynyl)cyclopropyl ketones with tropones have been shown to produce highly functionalized bicyclic heterocycles with excellent diastereo- and enantioselectivity. rsc.orgbohrium.com Similarly, enantioselective Friedel–Crafts alkylations of 2-furfuryl ketones with β-trifluoromethyl enones can be achieved using a bifunctional primary amine-thiourea catalyst. acs.org The asymmetric hydrogenation of furan-containing ketones over a tartaric acid-modified Raney nickel catalyst is another effective method for producing chiral alcohols. researchgate.net

| Asymmetric Method | Catalyst/Reagent | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Chiral Amine Catalysis | Bulky chiral primary amine | Michael Addition | High diastereo- and enantioselectivity | rsc.org |

| Gold Catalysis | Gold catalysts with chiral ligands | [8+4] Cycloaddition | Excellent diastereo- and enantioselectivity | rsc.orgbohrium.com |

| Bifunctional Catalysis | Primary amine-thiourea catalyst | Friedel–Crafts Alkylation | Excellent enantioselectivity | acs.org |

| Asymmetric Hydrogenation | Tartaric acid-modified Raney Nickel | Ketone Reduction | Enantioselective formation of alcohols | researchgate.net |

Introduction of Diverse Chemical Tags and Moieties

The ability to introduce diverse chemical tags and moieties onto the this compound scaffold is essential for its use in various research areas, such as chemical biology and materials science. These tags can serve multiple purposes, including acting as reporters (e.g., fluorophores), purification handles (e.g., biotin), or as reactive groups for bioconjugation.

The ketone group and the oxolane ring provide handles for the introduction of such tags. For instance, the ketone can be converted into other functional groups that are amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com

Strategies for Introducing Chemical Tags:

Functional Group Interconversion: The ketone can be transformed into an amine via reductive amination. researchgate.net This amine can then be further functionalized with a variety of tags. For example, an amine can react with an activated ester of a fluorescent dye or a biotin (B1667282) derivative.

Click Chemistry: The introduction of an azide (B81097) or alkyne group allows for highly specific and efficient conjugation to other molecules bearing the complementary functionality. For example, an azido (B1232118) group can be introduced by reacting a suitable precursor with an azide source. This azido-tagged molecule can then be "clicked" onto an alkyne-containing protein, nucleic acid, or polymer. mdpi.comwgtn.ac.nz

Synthesis of Functionalized Analogues: Direct synthesis of analogues already containing a desired moiety is another powerful strategy. For instance, starting materials incorporating a fluorescent group or a reactive handle can be used in the synthesis of the furan or tetrahydrofuran ring system. mdpi.com

| Tagging Strategy | Key Functional Group | Example Application | Reference |

|---|---|---|---|

| Reductive Amination | Amine | Coupling to NHS-esters of dyes | researchgate.net |

| Click Chemistry | Azide or Alkyne | Bioconjugation to proteins or polymers | mdpi.com |

| Direct Synthesis | Incorporated functional moiety | Creation of inherently fluorescent analogues | mdpi.com |

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving 1 Oxolan 2 Yl Propan 2 One

Detailed Mechanistic Studies of Ketone Transformations in the Presence of the Oxolane Ring

The ketone group in 1-(Oxolan-2-yl)propan-2-one is a primary site for a variety of chemical transformations. The neighboring oxolane ring can exert significant steric and electronic effects on the course of these reactions.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental process, known as nucleophilic addition, is central to many reactions of this compound. libretexts.org The mechanism typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl oxygen becomes negatively charged. theexamformula.co.ukkhanacademy.org This intermediate is then typically protonated to yield an alcohol product. theexamformula.co.uk

The general mechanism can be outlined as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. libretexts.org

Intermediate Formation: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a proton source (e.g., water or acid) to give the final alcohol product.

The planarity of the carbonyl group means that nucleophilic attack can occur from either face of the molecule, which can lead to the formation of enantiomers if a new chiral center is created. theexamformula.co.uk

Rearrangements subsequent to nucleophilic addition are also possible, depending on the nature of the nucleophile and the reaction conditions. For instance, in the presence of certain reagents, the initial adduct could undergo rearrangements involving the oxolane ring, although specific examples for this compound are not extensively documented in the provided results.

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. masterorganicchemistry.comopenstax.org The formation of an enolate is a key step in many alpha-functionalization reactions. byjus.com

Enolates are versatile nucleophiles that can react with a variety of electrophiles at the alpha-carbon. masterorganicchemistry.com The formation of the enolate is typically achieved by treatment with a suitable base. byjus.com The choice of base can influence the regioselectivity of enolate formation if there are two different alpha-carbons.

Key aspects of enolate reactivity include:

Alkylation: Enolates can be alkylated by reaction with alkyl halides in an SN2 reaction, forming a new carbon-carbon bond at the alpha-position. masterorganicchemistry.com

Halogenation: In the presence of a base and a halogen (e.g., Br₂, Cl₂, I₂), the alpha-position of the ketone can be halogenated. openstax.orglibretexts.org This reaction proceeds through an enolate intermediate. libretexts.org It is often difficult to stop at mono-halogenation as the introduction of a halogen increases the acidity of the remaining alpha-protons. libretexts.orglibretexts.org

The reactivity of the enolate of this compound is influenced by the oxolane ring, which can provide steric hindrance and potentially direct incoming electrophiles.

Table 1: Reactivity of Enolates

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Alkylation | Alkyl halide, Base (e.g., LDA) | α-Alkyl ketone | Forms a new C-C bond. masterorganicchemistry.com |

| Halogenation | Halogen (X₂), Base (e.g., NaOH) | α-Halo ketone | Often leads to polyhalogenation. libretexts.orglibretexts.org |

The ketone functionality of this compound can be either oxidized or reduced.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(oxolan-2-yl)propan-2-ol (B6154704). uni.lu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comevitachem.com The mechanism of reduction by metal hydrides involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, often leading to cleavage of carbon-carbon bonds. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. evitachem.com The Wacker-Tsuji oxidation provides a method for the oxidation of alkenes to ketones, a reaction that can be used to synthesize 1-arylpropan-2-ones, which are structurally related to the title compound. uniovi.es

Table 2: Common Reagents for Oxidative and Reductive Transformations of Ketones

| Transformation | Reagent |

|---|---|

| Reduction | Sodium borohydride (NaBH₄) evitachem.comevitachem.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) evitachem.comevitachem.com |

| Oxidation | Potassium permanganate (KMnO₄) evitachem.com |

| Oxidation | Chromium trioxide (CrO₃) evitachem.com |

Cyclic Ether Ring Reactivity and Stability under Various Reaction Conditions

The oxolane (tetrahydrofuran) ring in this compound is a five-membered cyclic ether. While generally stable, it can undergo specific reactions, particularly ring-opening, under certain conditions.

The ring-opening of tetrahydrofuran (B95107) (THF) and its derivatives is an important reaction, often initiated by acids or electrophiles. acs.org The driving force for the ring-opening of less strained five-membered rings like oxolane is lower than that for three- or four-membered cyclic ethers. dokumen.pub

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen of the oxolane ring can be protonated. acs.org This makes the ring more susceptible to nucleophilic attack, which leads to cleavage of a C-O bond. The polymerization of THF, for example, proceeds through such a cationic ring-opening mechanism. acs.orgrsc.org

Lewis Acid-Initiated Ring Opening: Lewis acids can also promote the ring-opening of THF. mdpi.com For instance, MoCl₅ has been shown to cleave the C-O bond of THF. mdpi.com Frustrated Lewis pairs (FLPs) have also been utilized to activate and open the THF ring. nih.gov The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on an adjacent carbon. mdpi.com

Direct functionalization of the tetrahydrofuran ring itself, without ring-opening, is also a possibility. The substitution pattern on the ring can influence its reactivity. chim.it For instance, the presence of substituents can direct further reactions to specific positions on the ring. Computational studies, such as Density Functional Theory (DFT), can be employed to predict sites of electrophilic attack and regioselective functionalization. The oxolane ring in certain molecules can act as a directing group or introduce steric hindrance that influences the outcome of reactions at other parts of the molecule.

The conversion of this compound, a ketone featuring a saturated five-membered tetrahydrofuran ring, is a subject of significant interest in synthetic organic chemistry. The reactivity of this compound is primarily centered around its ketone functional group and the ether linkage within the oxolane ring. Catalytic systems play a pivotal role in achieving selective transformations of this molecule, offering pathways to a variety of valuable chemical intermediates. The investigation into these catalytic systems spans homogeneous, heterogeneous, organocatalytic, and biocatalytic approaches, each presenting unique advantages in terms of selectivity, efficiency, and sustainability.

Homogeneous and Heterogeneous Catalysis

Homogeneous and heterogeneous catalysis represent two fundamental approaches to promoting chemical reactions. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, leading to high activity and selectivity due to well-defined active sites. rug.nl Conversely, heterogeneous catalysts are in a different phase from the reactants, which simplifies catalyst separation and recycling, a significant advantage in industrial processes. rug.nlwikipedia.org

The catalytic hydrogenation of ketones is a prominent transformation. For compounds structurally similar to this compound, such as furfural (B47365) acetone (B3395972), hydrogenation over ruthenium catalysts has been studied. The reaction proceeds in a stepwise manner, beginning with the hydrogenation of the carbon-carbon double bond, followed by the reduction of the furan (B31954) ring to a tetrahydrofuran ring, and finally, the reduction of the ketone to a secondary alcohol. nih.gov This suggests a likely pathway for the hydrogenation of this compound to 1-(oxolan-2-yl)propan-2-ol.

Homogeneous Catalysis:

Homogeneous catalysts, particularly transition metal complexes, are effective for the hydrogenation of ketones. Ruthenium pincer complexes, for instance, have demonstrated high activity in the hydrogenation of carbon dioxide to formic acid, showcasing their potential in transfer hydrogenation reactions. acs.org While specific data for this compound is scarce, analogous systems suggest that iridium complexes containing chiral ligands, such as Ir-PSA, are highly effective in the asymmetric reductive amination of ketones, affording chiral amines with high stereoselectivity. mdpi.com

Heterogeneous Catalysis:

Heterogeneous catalysts, such as platinum or palladium supported on materials like carbon or alumina, are widely used for hydrogenation reactions. libretexts.org These catalysts function through the adsorption of reactants onto the catalyst surface, followed by reaction and subsequent desorption of the product. libretexts.org For the hydrogenation of this compound, a heterogeneous catalyst would likely facilitate the addition of hydrogen across the carbonyl group to yield 1-(oxolan-2-yl)propan-2-ol. The choice of catalyst and support can influence the reaction's efficiency and selectivity. For example, in the synthesis of 1,2-pentanediol (B41858) from furfuryl alcohol, a heterogeneous platinum catalyst was found to be effective. google.com

The table below summarizes representative catalytic systems applicable to the conversion of ketones, which can be extrapolated to this compound.

| Catalyst Type | Catalyst Example | Substrate Example | Product | Key Findings |

| Homogeneous | [Ru(2-methylallyl)₂(cod)] on CO₂-responsive support | Furfural acetone | 4-(Tetrahydro-2-furyl)butan-2-ol | Stepwise hydrogenation of C=C, furan ring, and C=O. nih.gov |

| Homogeneous | Chiral Iridium-PSA complexes | Phenylacetones | Chiral amines | High yield and stereoselectivity in asymmetric reductive amination. mdpi.com |

| Heterogeneous | Platinum on Al₂O₃ | Furfuryl alcohol | 1,2-Pentanediol | Effective for hydrogenolysis and hydrogenation. google.com |

| Heterogeneous | Nickel nanoparticles on silica | Various ketones | Primary amines | Efficient for reductive amination under hydrogen pressure. |

Organocatalytic Activations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org This approach avoids the use of potentially toxic and expensive metals. For the transformation of this compound, organocatalysts can activate the molecule through the formation of intermediate species like enamines or iminium ions.

A key reaction in this context is the aldol (B89426) reaction. Proline and its derivatives are well-known organocatalysts for the direct asymmetric aldol reaction between ketones and aldehydes. nih.govresearchgate.net The proposed mechanism involves the formation of an enamine intermediate from the ketone (in this case, this compound) and the proline catalyst. This enamine then attacks the aldehyde electrophile, leading to the formation of a new carbon-carbon bond with high stereocontrol. nih.gov The resulting aldol adduct is then hydrolyzed to release the product and regenerate the catalyst.

| Organocatalyst | Substrate 1 | Substrate 2 | Product Type | Enantiomeric Excess (ee) |

| (S)-Proline | Acetone | Isobutyraldehyde | β-Hydroxy ketone | 96% |

| Prolinamide derivatives | Acetone | 4-Nitrobenzaldehyde | β-Hydroxy ketone | up to 98% |

| Cinchona-thiourea | Indoles | α,β-Unsaturated aldehydes | Pyrrole derivatives | High ee |

Biocatalytic Approaches to Selective Modifications

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. acs.org For this compound, biocatalytic methods offer promising routes for selective modifications, particularly the reduction of the ketone group and the formation of chiral alcohols.

Alcohol Dehydrogenases (ADHs):

Alcohol dehydrogenases are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the reductive direction, they can convert prochiral ketones into chiral secondary alcohols with high enantiomeric excess. The reduction typically requires a nicotinamide (B372718) cofactor (NADH or NADPH), which can be regenerated in situ using a sacrificial co-substrate like isopropanol. acs.org Several ADHs, such as those from Lactobacillus kefir and Rhodococcus ruber, have been shown to be effective for the asymmetric reduction of a wide range of ketones. nih.govacs.org

Lipases:

Lipases are another class of versatile enzymes commonly used in biocatalysis. researchgate.net While their natural function is the hydrolysis of lipids, they can catalyze a variety of other reactions, including esterification, transesterification, and aminolysis in non-aqueous media. researchgate.net Lipases are particularly useful for the kinetic resolution of racemic mixtures. For instance, a racemic mixture of 1-(oxolan-2-yl)propan-2-ol could be resolved by lipase-catalyzed acetylation, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. mdpi.com Lipases from Candida antarctica (CAL-B) and Pseudomonas fluorescens have been successfully employed for the resolution of similar aryloxy-propan-2-yl acetates. mdpi.com

The following table presents examples of biocatalytic reductions and resolutions that are relevant to the selective modification of this compound.

| Enzyme | Substrate | Reaction Type | Product | Key Findings |

| Alcohol Dehydrogenase (Lactobacillus kefir) | Pentoxifylline (ketone) | Asymmetric Reduction | (R)-alcohol | >99% conversion, 99% ee. nih.gov |

| Alcohol Dehydrogenase (Rhodococcus ruber) | Various aromatic ketones | Asymmetric Reduction | (S)-alcohols | High enantioselectivity. acs.org |

| Lipase (Pseudomonas fluorescens) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Kinetic Resolution (Hydrolysis) | (R)-alcohol and (S)-acetate | >99% ee for both products. mdpi.com |

| Baker's Yeast (Saccharomyces cerevisiae) | 2-Acetyl-3-methyl sulfolane | Asymmetric Reduction | Diastereomeric alcohols | Excellent enantiopurity (>98% ee). |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 1 Oxolan 2 Yl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of 1-(oxolan-2-yl)propan-2-one. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are employed to map out the precise arrangement of atoms within the molecule.

Application of Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments are indispensable for unequivocally establishing the connectivity and spatial relationships of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the protons on the oxolane ring, as well as between the methine proton at C2 of the oxolane ring and the adjacent methylene (B1212753) protons of the propanone side chain. researchgate.netsdsu.edu This helps to piece together the sequence of protons in the aliphatic ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the signal for the methyl protons of the propanone group will correlate with the signal for the methyl carbon, and the signals for the oxolane ring protons will correlate with their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is crucial for connecting different parts of the molecule. For example, HMBC correlations would be expected between the protons of the methyl group (C3 of the propanone chain) and the carbonyl carbon (C2 of the propanone chain), as well as between the methylene protons adjacent to the ketone and the carbonyl carbon. Furthermore, correlations between the C2 proton of the oxolane ring and the carbons of the propanone side chain would firmly establish the connection point between the ring and the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly coupled. This can be used to confirm the through-space relationships between protons on the oxolane ring and the propanone side chain, further solidifying the three-dimensional structure. researchgate.net

The following table summarizes the expected key 2D NMR correlations for this compound.

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | Protons on C3, C4, and C5 of the oxolane ring; Proton on C2 of the oxolane ring with methylene protons of the propanone side chain. |

| HSQC | ¹H - ¹³C (one-bond) | Each proton signal with its directly attached carbon signal. |

| HMBC | ¹H - ¹³C (multiple bonds) | Methyl protons with the carbonyl carbon; Methylene protons with the carbonyl carbon; C2 proton of the oxolane ring with carbons of the propanone side chain. |

| NOESY | ¹H - ¹H (through-space) | Protons on the oxolane ring with protons on the propanone side chain, depending on the preferred conformation. |

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful tool for determining the concentration and purity of this compound without the need for a compound-specific reference standard. nih.gov By integrating the signals of the target molecule against a known concentration of an internal standard, a precise quantification can be achieved. This technique is particularly valuable for:

Reaction Monitoring: The progress of the synthesis of this compound can be followed by taking aliquots from the reaction mixture at different time points and analyzing them by qNMR. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Purity Assessment: qNMR can accurately determine the purity of the final product by comparing the integral of the analyte signals to those of any impurities present. This provides a direct measure of purity in a single experiment. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, enabling the precise determination of molecular weight and the elucidation of the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. mbimph.com By measuring the mass-to-charge ratio with high accuracy (typically to within 5 ppm), it is possible to determine a unique molecular formula. For this compound (C₇H₁₂O₂), the expected exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the correct molecular formula and, by extension, the molecular weight.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion or a protonated adduct of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.netuakron.edu The analysis of the resulting fragment ions provides valuable structural information. The fragmentation patterns are often predictable and characteristic of the functional groups present in the molecule. nih.govnih.gov

For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the oxolane ring and the propanone side chain.

Loss of the acetyl group.

Ring-opening of the oxolane moiety followed by subsequent fragmentations.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

The following table shows predicted mass spectrometry data for this compound.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 129.09100 |

| [M+Na]⁺ | 151.07294 |

| [M-H]⁻ | 127.07644 |

Data predicted for the isomer 1-(oxolan-3-yl)propan-2-one (B3378122) and expected to be similar. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups. researchgate.netresearchgate.net

For this compound, the key vibrational modes that would be observed include:

C=O Stretch: A strong, characteristic absorption in the IR spectrum, typically around 1715 cm⁻¹, indicative of the ketone carbonyl group.

C-O-C Stretch: An absorption in the IR spectrum, usually in the region of 1150-1050 cm⁻¹, corresponding to the ether linkage within the oxolane ring.

C-H Stretches and Bends: Multiple absorptions corresponding to the stretching and bending vibrations of the various C-H bonds in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Ketone | C=O Stretch | ~1715 | IR |

| Ether | C-O-C Stretch | ~1150-1050 | IR |

| Alkane | C-H Stretch | ~2950-2850 | IR, Raman |

| Alkane | C-H Bend | ~1470-1370 | IR, Raman |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds, making it highly suitable for the analysis of this compound. mdpi.com This hyphenated technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. google.com In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of components within a mixture is based on their differential partitioning between the stationary phase (the coating on the column wall) and the mobile phase (the carrier gas). chula.ac.th

For analyzing furan (B31954) derivatives and ketones, which are structurally related to this compound, specific GC columns and conditions have proven effective. nih.govbohrium.com An HP-5MS column, a low-polarity column, is frequently used for its excellent separation of a wide range of organic compounds. nih.govbohrium.comacs.orgnih.gov Sample preparation techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are often employed to extract and concentrate volatile analytes from complex matrices before GC-MS analysis. bohrium.com

Once the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. nih.gov The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by interpreting the fragmentation pattern and matching it to spectral libraries like the Wiley or NIST databases. chula.ac.thorientjchem.org

GC-MS is invaluable for mixture analysis, such as monitoring the progress of a chemical reaction or identifying components in a complex sample. mdpi.com For instance, in the synthesis of this compound, GC-MS can be used to identify the main product, unreacted starting materials, by-products, and impurities, providing crucial information for reaction optimization and purification processes. nih.gov

Table 1: Representative GC-MS Parameters for Analysis of Related Cyclic Ethers and Ketones This table presents typical conditions and is not specific to this compound.

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| GC System | Agilent 7890A or similar | Chromatographic Separation | mdpi.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Separation of semi-volatile to volatile organic compounds | chula.ac.thlpnu.ua |

| Carrier Gas | Helium | Inert mobile phase to carry sample through the column | chula.ac.thnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of separation and peak resolution | lpnu.ua |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column | nih.gov |

| Injector Temp. | 250 - 280 °C | Ensures rapid vaporization of the sample | chula.ac.thnih.gov |

| Oven Program | Initial temp 40-60°C, ramp at 3-20°C/min to 280°C | Separates compounds based on boiling points and column interactions | nih.govmdpi.com |

| MS Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio | chula.ac.th |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into predictable, identifiable patterns | orientjchem.org |

| Ion Source Temp. | 230 °C | Maintains ions in the gas phase | orientjchem.org |

| Mass Scan Range | 40 - 500 amu | Detects a wide range of possible fragment masses | orientjchem.org |

Table 2: Plausible Mass Spectrometry Fragmentation for this compound This table is a theoretical representation of potential fragments based on the compound's structure.

| m/z Value | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl group from the acetone (B3395972) moiety |

| 85 | [C₅H₉O]⁺ | Cleavage of the bond between the ring and the side chain |

| 71 | [C₄H₇O]⁺ | Tetrahydrofuran (B95107) ring fragment after rearrangement |

| 57 | [CH₃COCH₂]⁺ | Fragment from the propanone side chain |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment for methyl ketones |

Other Emerging Spectroscopic Techniques in Cyclic Ether and Ketone Research

While GC-MS is a robust and widely used technique, ongoing advancements and the development of other spectroscopic methods provide deeper insights into the structure and properties of molecules like this compound. mdpi.com These emerging methodologies are crucial for unambiguous structural elucidation, stereochemical analysis, and understanding molecular behavior in complex systems. nih.gov

Tandem Mass Spectrometry (MS/MS): Coupled with either gas or liquid chromatography, tandem mass spectrometry (GC-MS/MS or LC-MS/MS) offers enhanced specificity and structural detail. mdpi.comnih.gov In this technique, a specific ion from the first mass analysis (e.g., the molecular ion of this compound) is selected, fragmented further, and then analyzed in a second stage. This provides definitive information about the connectivity of the atoms and can help distinguish between isomers that might produce similar initial mass spectra. mdpi.com

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR spectroscopy, particularly at high magnetic fields, is a powerful tool for the structural analysis of cyclic ethers. acs.org Techniques like COSY, HSQC, and HMBC can establish the complete carbon-hydrogen framework of the molecule. For cyclic systems like the oxolane ring, the measurement of spin-spin coupling constants (J-couplings) and the use of Nuclear Overhauser Effect (NOE) experiments can provide detailed information about the relative stereochemistry and conformational preferences of the ring. nih.gov The combination of experimental NMR data with Density Functional Theory (DFT) calculations can further refine structural and stereochemical assignments. nih.gov

Chemometrics in Spectroscopic Analysis: The application of statistical and mathematical methods (chemometrics) to spectroscopic data is a growing trend for analyzing complex datasets. researchgate.net For example, chemometric analysis of Fourier-Transform Infrared (FT-IR) spectra can be used to differentiate between various types of carbonyl compounds (ketones, aldehydes, esters) within a large dataset, improving the reliability of structural characterization from IR data alone. researchgate.net Similarly, algorithms applied to GC-MS data can help automatically identify and annotate unknown peaks in complex chromatograms, which is particularly useful in metabolomics or reaction product profiling. nih.gov

Table 3: Summary of Emerging Analytical Techniques

| Technique | Application for this compound | Advantage | Reference |

|---|---|---|---|

| GC-Tandem MS (GC-MS/MS) | Unambiguous product identification and structural confirmation. | Provides secondary fragmentation data, increasing confidence in identification and distinguishing isomers. | mdpi.comnih.gov |

| High-Field NMR Spectroscopy | Complete structural elucidation, including stereochemistry and conformational analysis of the oxolane ring. | Non-destructive and provides detailed 3D structural information. | nih.govacs.org |

| LC-MS | Analysis of thermally labile or non-volatile reaction mixtures where GC is not suitable. | Broader compound coverage than GC-MS, avoiding issues of thermal degradation. | mdpi.com |

| FT-IR with Chemometrics | High-throughput classification and identification of the ketone functional group against other carbonyls. | Enhances the discriminatory power of IR spectroscopy for functional group analysis in complex mixtures. | researchgate.net |

Computational and Theoretical Chemistry Studies on 1 Oxolan 2 Yl Propan 2 One

Quantum Chemical Investigations of Electronic Structure and Reactivitynih.govscm.comrsc.org

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These calculations can predict molecular geometries, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. irjweb.com By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), it is possible to optimize the molecular geometry and calculate key electronic properties. rjptonline.orgresearchgate.net

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.netresearchgate.net For 1-(Oxolan-2-yl)propan-2-one, the HOMO is expected to be localized primarily on the oxygen atom of the ketone group and the adjacent carbon atoms, which are the sites of highest electron density and thus susceptible to electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. irjweb.comresearchgate.net

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity. Theoretical calculations can provide the energies of these orbitals, from which the energy gap can be determined.

Table 1: Predicted DFT Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | ~ 1.2 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 2.5 D | Indicates the overall polarity of the molecule, arising from the ketone and ether functional groups. |

Ab initio methods, which are based on first principles without empirical parameters, are invaluable for studying reaction mechanisms. rjptonline.org These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov

For this compound, ab initio calculations could be used to model reactions such as nucleophilic addition to the carbonyl group or reactions involving the oxolane ring. For instance, the mechanism of reduction of the ketone to an alcohol could be elucidated by locating the transition state for hydride attack. These calculations provide activation energies, which are critical for predicting reaction rates. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the macroscopic properties of substances based on their molecular behavior.

This compound possesses conformational flexibility due to the rotatable single bond connecting the oxolane ring and the propanone side chain, as well as the puckering of the five-membered oxolane ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The oxolane ring typically adopts an envelope or twist conformation. For each of these ring conformations, different orientations of the propanone side chain are possible. Computational methods can be used to perform a systematic conformational search to identify the global minimum energy structure and other low-energy conformers. This information is crucial as the reactivity and spectroscopic properties of the molecule can be an average over the populated conformations.

The properties and reactivity of a molecule can be significantly influenced by the solvent. rsc.orgbasicmedicalkey.com Computational models can simulate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For this compound, a polar molecule, polar solvents would be expected to stabilize the ground state and any polar transition states. This can affect reaction rates and equilibria. For example, the keto-enol tautomerism, while generally minor for simple ketones, could be influenced by the solvent's ability to participate in hydrogen bonding. Solvation models can predict changes in properties like dipole moment and orbital energies in different solvent environments. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Datascm.com

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model and structural confirmation. nih.gov

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be predicted for the protons and carbons of the oxolane ring and the propanone side chain. For example, the protons on the carbon adjacent to the ether oxygen (C5 of the oxolane ring) would be expected to appear at a lower field compared to the other ring protons. The carbonyl carbon would have a characteristic chemical shift in the ¹³C NMR spectrum around 208 ppm.

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. A strong absorption band corresponding to the C=O stretching vibration of the ketone group would be predicted around 1715 cm⁻¹. Other characteristic bands would include C-O-C stretching from the ether group in the oxolane ring.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns observed in experimental mass spectrometry. By calculating the energies of different potential fragment ions, the most likely fragmentation pathways can be inferred.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Region |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~208 ppm |

| ¹³C NMR | Oxolane Carbons (C-O) | 60-70 ppm |

| ¹H NMR | Ketone Methyl Protons | ~2.1 ppm |

| ¹H NMR | Oxolane Protons (next to O) | ~3.5-4.0 ppm |

| IR | Ketone C=O Stretch | ~1715 cm⁻¹ |

| IR | Ether C-O-C Stretch | ~1100 cm⁻¹ |

Machine Learning and Artificial Intelligence Applications in Structure-Reactivity Prediction

The application of machine learning (ML) and artificial intelligence (AI) to predict the reactivity of chemical compounds from their structure represents a significant advancement in computational chemistry. For this compound, while specific, dedicated ML models for its reactivity are not extensively documented in publicly available literature, the principles and methodologies can be robustly inferred from studies on analogous compounds, particularly ketones and furanone derivatives. These approaches, primarily rooted in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, provide a framework for predicting chemical behavior, thereby accelerating research and reducing the reliance on resource-intensive experimentation.

Machine learning models are developed to identify complex, non-linear relationships between a molecule's structural features and its chemical reactivity. researchgate.net This is achieved by training algorithms on datasets of molecules where the reactivity parameter of interest (e.g., reaction rates, equilibrium constants, activation energies) is known. The algorithm learns to correlate molecular descriptors—numerical representations of a molecule's topological, electronic, or steric properties—with the observed reactivity. researchgate.netresearchgate.net

Framework for Reactivity Prediction

A typical workflow for developing an ML model for structure-reactivity prediction of a compound like this compound would involve:

Dataset Curation: Assembling a training set of molecules structurally related to this compound (e.g., other aliphatic ketones, tetrahydrofuran (B95107) derivatives) with experimentally determined reactivity data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Training and Selection: Using the curated dataset to train various ML algorithms, such as multiple linear regression (MLR), k-nearest neighbors (kNN), support vector machines (SVM), or neural networks (NN). uq.edu.auacs.org The process involves selecting the most relevant descriptors and optimizing the model's parameters.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets (compounds not used in training). uq.edu.au

Prediction: Employing the validated model to predict the reactivity of this compound.

Insights from Studies on Analogous Compounds

QSAR and QSPR studies on ketones and furanone derivatives provide valuable insights into which descriptors are crucial for predicting reactivity.

Similarly, QSAR analyses of furanone derivatives have been conducted to predict their biological activity, which is intrinsically linked to their chemical reactivity. In one study predicting cyclooxygenase-2 (COX-2) inhibitory activity, descriptors such as the retention index, the number of single-bonded oxygen atoms, and polar surface area were found to be significant. uq.edu.auresearchgate.net Another 3D-QSAR study on furanones as antibacterial agents used a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach, which considers the steric and electrostatic fields around the molecule. ijpda.org This model showed good predictive ability, highlighting the importance of 3D structural features in determining molecular interactions and reactivity. ijpda.org

The table below illustrates the types of descriptors that could be calculated for this compound and used in a machine learning model to predict its reactivity, based on successful models for related compounds.

| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |

| Electronic | Partial Charge on Carbonyl Carbon | Indicates the electrophilicity of the ketone, crucial for nucleophilic attack reactions. nih.gov |

| HOMO/LUMO Energy Gap | Relates to the kinetic stability of the molecule and its tendency to undergo electronic transitions. | |

| Steric / Topological | Molecular Volume / Surface Area | Influences how easily a reactant can approach the reactive sites of the molecule. |

| Kappa Shape Indices | Describe the degree of branching and shape of the molecule, affecting its interaction with other molecules. | |

| Constitutional | Polar Surface Area (PSA) | Quantifies the polar regions of the molecule, which are key for intermolecular interactions and solubility. uq.edu.auresearchgate.net |

| Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule, which can impact its ability to adopt a reactive conformation. |

A hypothetical QSPR model for predicting a reactivity parameter (e.g., the rate constant, k, for a specific reaction) of this compound could take the form of a linear regression equation derived from data on similar ketones:

log(k) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... + cₙ(Descriptor N)*

Where c represents the coefficients determined by the regression analysis.

The performance of such predictive models is typically evaluated using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). For example, a QSAR model for furanone derivatives achieved an r² of 0.84 and a q² of 0.77, indicating a robust and predictive model. uq.edu.au Another model for ketone acidity reached an r² of 0.91 and a q² of 0.86. scirp.orgresearchgate.net

| Model Type | Compound Class | Predicted Property | r² | q² | Reference |

| 2D QSAR | Furanone Derivatives | COX-2 Inhibition | 0.840 | 0.773 | uq.edu.auresearchgate.net |

| 3D QSAR (kNN-MFA) | Furanone Derivatives | Antibacterial Activity | 0.870 | 0.822 | ijpda.org |

| QSPR (MLR) | Ketones | Acidity (pKa) | 0.91 | 0.86 | scirp.orgresearchgate.net |

These examples underscore the potential of machine learning and AI to build reliable predictive models for the reactivity of this compound. By leveraging data from structurally similar compounds, it is possible to forecast its chemical behavior, guiding synthetic efforts and mechanistic studies without the need for exhaustive empirical testing.

Applications and Advanced Research Potential of 1 Oxolan 2 Yl Propan 2 One As a Chemical Intermediate

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The utility of 1-(Oxolan-2-yl)propan-2-one as an intermediate is rooted in the reactivity of its constituent parts. The ketone group is amenable to a variety of transformations, including reduction to an alcohol, nucleophilic additions, and condensations, while the oxolane ring can influence the molecule's stereochemistry and solubility, and can also be opened under specific conditions. This dual functionality allows chemists to employ it in multi-step synthetic pathways to build sophisticated molecular architectures. smolecule.com Derivatives of this compound are considered crucial building blocks for creating complex fluorinated compounds and other organic molecules. ambeed.com

Precursor for Advanced Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to medicinal chemistry and materials science. The oxolane ring of this compound is itself a heterocyclic system, and the entire molecule can be used as a starting point to construct more elaborate heterocyclic scaffolds. The ketone functionality provides a reactive handle to build new rings, leading to fused, spirocyclic, or bridged ring systems.

| Example Heterocyclic Scaffold Containing Oxolane Moiety | Potential Application Area |

| Piperidine Derivatives | Medicinal Chemistry |

| Pyrazole Derivatives | Medicinal Chemistry, Materials Science |

| Pyridopyrimidine Cores | Pharmaceuticals |

| β-Carboline Structures | Natural Product Synthesis |

Utility in Target-Oriented Synthesis of Natural Product Analogues

Many biologically active natural products feature tetrahydrofuran (B95107) (oxolane) rings as a core structural element. researchgate.net Consequently, this compound and its derivatives are valuable starting materials for the synthesis of analogues of these natural products, which are created to enhance potency, improve metabolic stability, or explore structure-activity relationships.

The synthesis of analogues of the natural product Manassantin A, which exhibits potent biological activity, has been shown to utilize a tetrahydrofuran core structure. acs.org Furthermore, the oxolane ring is a component of the highly complex structure of Vitamin B12 (Cyanocobalamin). nih.gov The presence of this motif in such significant natural molecules underscores the importance of simpler oxolane-containing building blocks. researchgate.net The strategies for creating these analogues often involve Diverted Total Synthesis (DTS) or Diversity-Oriented Synthesis (DOS), where a common intermediate like this compound can be guided down different reaction pathways to produce a library of related but distinct molecules. google.com

Role in the Development of Novel Functional Materials and Polymers

The application of this compound extends beyond pharmaceuticals and into the realm of materials science, where it can serve as a component for creating polymers and specialty chemicals with tailored properties.

Monomer Applications in Polymer Chemistry

While direct use of this compound as a primary monomer is not extensively documented, its structure suggests potential in polymer chemistry. The oxolane ring is capable of undergoing ring-opening polymerization under certain catalytic conditions to form a polyether backbone. Additionally, the ketone group can be functionalized to introduce polymerizable groups. For example, related tetrahydrofuran-based compounds, such as 2,2′-(1-Methylethylidene)bis[tetrahydrofuran], are noted for their applications in polymer chemistry. nih.gov The potential exists to incorporate this compound into polymer chains to modify properties like polarity, thermal stability, and adhesion, an area that invites further research. evitachem.com

Building Block for Specialty Chemicals and Additives

The compound serves as a valuable intermediate in the synthesis of various specialty chemicals. These include substances used as fragrances and flavors, where the specific combination of the ether and ketone functionalities can contribute to unique organoleptic properties. Furthermore, derivatives of this compound can function as additives in more complex formulations, such as polymer compositions, to impart specific characteristics. ambeed.com

Research into Agrochemical Precursors and Crop Protection Agents

The tetrahydrofuran moiety is present in a number of compounds developed for agricultural applications. Research has explored the use of tetrahydrofuran derivatives as active components in herbicides and fungicides for crop protection. google.comgoogle.com

The synthesis of novel agrochemicals often involves building blocks that can be readily modified to screen for biological activity. smolecule.com For example, derivatives of levulinic acid, which can be converted into tetrahydrofuran structures, are known precursors to herbicides. weedturf.org Studies have shown that synthetic γ-lactones structurally related to tetrahydrofuran-2-ones exhibit phytotoxic activity, suggesting their potential as herbicides. researchgate.net Moreover, complex molecules incorporating a tetrahydrofuran ring have been investigated for their antifungal properties against various plant pathogens. mdpi.comacs.org The structure of this compound makes it a candidate for derivatization in the search for new, effective, and environmentally safer crop protection agents.

| Research Area | Application of Oxolane/Tetrahydrofuran Derivatives | Finding/Potential |

| Herbicide Development | Synthesis of tetrahydrofuran-based ureas and ethers. google.com | Control of undesired plant growth. |

| Antifungal Agents | Synthesis of rosin-based amides using THF as a solvent and structural component. acs.org | Inhibition of fungal growth on crops (e.g., B. cinerea). |

| Phytotoxicity Studies | Synthesis of functionalized tetrahydrofuran-2-ones. researchgate.net | Influence on the growth of wheat coleoptiles. |

| General Agrochemicals | Use of oxolane derivatives as synthetic intermediates. smolecule.com | Precursors for a range of crop protection agents. |

Exploration of its Utility in Emerging Chemical Technologies

The versatility of this compound as a chemical intermediate positions it as a valuable building block in a variety of emerging chemical technologies. Its unique structure, combining a stable cyclic ether with a reactive ketone functional group, allows for its incorporation into complex molecular architectures. This has led to its application in fields ranging from medicinal chemistry to materials science.